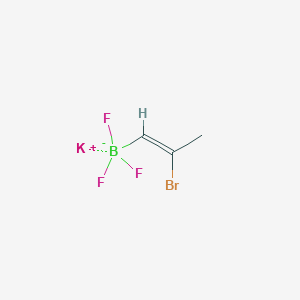

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate

CAS No.: 1692895-35-4

Cat. No.: VC2843435

Molecular Formula: C3H4BBrF3K

Molecular Weight: 226.87 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1692895-35-4 |

|---|---|

| Molecular Formula | C3H4BBrF3K |

| Molecular Weight | 226.87 g/mol |

| IUPAC Name | potassium;[(Z)-2-bromoprop-1-enyl]-trifluoroboranuide |

| Standard InChI | InChI=1S/C3H4BBrF3.K/c1-3(5)2-4(6,7)8;/h2H,1H3;/q-1;+1/b3-2-; |

| Standard InChI Key | YOZSHMJZMOVLPW-OLGQORCHSA-N |

| Isomeric SMILES | [B-](/C=C(/C)\Br)(F)(F)F.[K+] |

| SMILES | [B-](C=C(C)Br)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C=C(C)Br)(F)(F)F.[K+] |

Introduction

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate is an organoboron compound that belongs to the class of trifluoroborates. It is characterized by its molecular formula C₃H₄BBrF₃K and a molecular weight of approximately 226.872 g/mol . This compound features a bromine atom at the second position of a propene backbone, which is linked to a trifluoroborate group. The presence of both bromine and trifluoroborate functionalities enhances its reactivity, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Synthesis Methods

The synthesis of Potassium (Z)-2-bromoprop-1-enyltrifluoroborate typically involves the reaction of a bromoalkene with a suitable boron source, such as potassium bistrifluoromethylsilyl (KSiMeF₃), in the presence of a catalyst like palladium or nickel complexes. These methods are crucial for producing high-purity compounds suitable for research and industrial applications.

Applications in Organic Synthesis

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate is primarily used in cross-coupling reactions, such as Suzuki-Miyaura reactions, where it acts as a coupling partner to form new carbon-carbon bonds. Its small size and specific stereochemistry make it particularly useful in reactions requiring precise control over the stereochemical outcome.

Comparison with Similar Compounds

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate shares similarities with other organoboron compounds but is distinct due to its smaller size and specific functional groups. A comparison with related compounds highlights its unique properties:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Potassium (Z)-2-bromoprop-1-enyltrifluoroborate | C₃H₄BBrF₃K | Smaller size, used in specific coupling scenarios |

| Potassium vinyltrifluoroborate | C₂H₃BF₃K | Simpler structure, often used in vinylation reactions |

| Potassium (Z)-2-bromodec-1-enyltrifluoroborate | C₁₀H₁₂BBrF₃K | Longer carbon chain, used for more complex molecular architectures |

Research Findings and Future Directions

Research on Potassium (Z)-2-bromoprop-1-enyltrifluoroborate is focused on its applications in organic synthesis, particularly in developing efficient cross-coupling reactions. Future studies may explore its potential in asymmetric synthesis and the development of new catalyst systems to enhance its reactivity and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume